6-Chloro-7-methylquinoline

Analytical Chemistry Quality Control Solid-Phase Characterization

Researchers requiring reproducible Suzuki-Miyaura cross-coupling outcomes must verify regioisomeric integrity. Substituting 2-chloro or 4-chloro congeners for this 6-chloro-7-methylquinoline isomer results in failed couplings due to electronic deactivation at the α and γ positions. This 98% purity, off-white crystalline solid (mp 80-83°C) enables solid-state identity verification before library synthesis. - Enhanced Reactivity: β-chloro (6-position) is significantly more active in Pd-catalyzed couplings than α- or γ-chloro isomers. - Analytical Standard: Distinct melting point and LogP enable reverse-phase HPLC method development for isomer-specific purity assays. - Scaffold Integrity: Correct 6,7-substitution pattern is critical for MELK kinase inhibitor and antimicrobial quinolone pharmacophores.

Molecular Formula C10H8ClN
Molecular Weight 177.63 g/mol
CAS No. 86984-27-2
Cat. No. B014564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-7-methylquinoline
CAS86984-27-2
Molecular FormulaC10H8ClN
Molecular Weight177.63 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CC=N2)C=C1Cl
InChIInChI=1S/C10H8ClN/c1-7-5-10-8(6-9(7)11)3-2-4-12-10/h2-6H,1H3
InChIKeyNIRLXILGYDMNCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-7-methylquinoline: Core Properties & Procurement


6-Chloro-7-methylquinoline (CAS 86984-27-2) is a heterocyclic aromatic compound belonging to the chloroquinoline subclass, with the molecular formula C₁₀H₈ClN and a molecular weight of 177.63 g/mol . It is classified as a halogenated quinoline building block, primarily utilized in organic synthesis for medicinal chemistry and chemical biology research programs . The compound is commercially available as an off-white to pale yellow crystalline solid with cataloged purity specifications up to 98%, suitable for further synthetic elaboration via cross-coupling or nucleophilic substitution at the chloro position .

Workflow
Halogenated quinoline building block for medicinal chemistry and chemical biology programs
Reactivity
6-Chloro position reported reactive in Suzuki-Miyaura cross-coupling
Selection
Solid-state identity check supports procurement confidence; crystalline solid form

Chloro-Methylquinoline Isomer Differentiation


6-Chloro-7-methylquinoline belongs to a family of C₁₀H₈ClN regioisomers that share identical molecular formulas but differ in the ring positions of chlorine and methyl substituents. These structural variations produce measurable differences in melting point, boiling point, lipophilicity (LogP), and chromatographic retention behavior . Critically, the position of the chloro substituent dictates reactivity in cross-coupling reactions—6-chloro substituents on quinoline are more reactive toward palladium-catalyzed Suzuki-Miyaura couplings than 2-chloro or 4-chloro congeners, making the specific regioisomer essential for reproducible synthetic outcomes [1]. Substituting one chloro-methylquinoline isomer for another without verifying positional integrity can lead to failed coupling reactions, incorrect product formation, and irreproducible biological screening data.

Regioisomeric substitution may alter cross-coupling reactivity; 6-chloro position exhibits higher Pd-catalyzed coupling efficiency than 2- or 4-chloro analogs
Melting point differences (≥14°C between isomers) can mislead identity verification if the wrong isomer is substituted, risking synthetic reproducibility
Chromatographic retention and LogP differ among isomers, complicating HPLC method transfer and SAR interpretation

6-Chloro-7-methylquinoline vs. Regioisomeric Analogs


Melting Point Differentiation from Closest Isomers

6-Chloro-7-methylquinoline exhibits a melting point of 80–83°C . This directly distinguishes it from the 2-methyl regioisomer (6-chloro-2-methylquinoline, mp 94–98°C) [1] and the 8-methyl regioisomer (6-chloro-8-methylquinoline, mp 63–65°C) . Melting point serves as a primary identity assay for incoming quality control and can quickly flag mislabeled or isomerically contaminated material.

Melting point
Head-to-head
Target: 80–83°C; 2-Me: 94–98°C; 8-Me: 63–65°C
Supports unambiguous isomer identity confirmation
Capillary method; QC before synthesis
Analytical Chemistry Quality Control Solid-Phase Characterization

Boiling Point and Thermal Profile Comparison

The boiling point of 6-chloro-7-methylquinoline is reported as 291.1°C at 760 mmHg . In comparison, the 2-chloro-7-methylquinoline regioisomer boils at 286°C at 760 mmHg , yielding a Δbp of approximately +5°C. The flash point of 6-chloro-7-methylquinoline (157.5°C) is also higher than that of 2-chloro-7-methylquinoline (154°C) , indicating marginally lower volatility and potentially safer handling during heated synthetic operations.

Thermal profile
Data to verify
bp 291.1°C vs 286°C; flash 157.5°C vs 154°C
Guides solvent selection and safe handling
Atmospheric pressure values
Distillation Thermal Stability Chromatography Method Development

Lipophilicity (LogP) Difference and Chromatographic Separation

6-Chloro-7-methylquinoline has a calculated LogP of 3.248 and a polar surface area (PSA) of 12.89 Ų [1]. The 6-chloro-2-methylquinoline regioisomer has a calculated LogP of 3.197, with the same PSA of 12.89 Ų . While the PSA is identical, the LogP difference of ~0.05 units, though small, indicates that the 7-methyl substitution pattern slightly increases hydrophobicity relative to the 2-methyl analog. This difference is sufficient to achieve baseline chromatographic resolution on standard C18 reverse-phase HPLC columns under optimized isocratic conditions.

Lipophilicity
Reported
LogP 3.248 vs 3.197; Δ = +0.051
Supports HPLC resolution and SAR interpretation
Calculated LogP; validate experimentally
LogP Reverse-Phase HPLC ADME Prediction

Commercial Purity Benchmarking for Synthesis Workflows

6-Chloro-7-methylquinoline is commercially supplied at 98% purity (HPLC) from multiple vendors , with analytical QC documentation including NMR and HPLC trace data upon request . By comparison, several regioisomeric chloro-methylquinolines are more commonly offered at 95% purity . The 3% purity delta, while modest in absolute terms, translates to a 2.5-fold reduction in total impurity burden (from 5% to 2%), which is significant when the compound is used as a building block in multi-step syntheses where impurities propagate and amplify through subsequent transformations.

Purity specification
Specification review
98% (target) vs 95% (comparators); ~2.5× lower impurity
Reduces impurity-driven false positives in screening
Vendor CoA; verify upon receipt
Purity Specification Procurement Decision Compound Library Synthesis

6-Chloro-7-methylquinoline: Recommended Applications


Suzuki-Miyaura Cross-Coupling for Library Synthesis

The 6-chloro substituent on quinoline is documented to be more reactive toward palladium-catalyzed Suzuki-Miyaura cross-coupling than 2-chloro or 4-chloro congeners [1]. Researchers constructing focused libraries of 6-aryl-7-methylquinoline analogs for kinase inhibitor or antimicrobial screening programs should specifically procure the 6-chloro-7-methyl regioisomer to ensure efficient coupling yields. Use of the incorrect regioisomer (e.g., 2-chloro-7-methylquinoline or 4-chloro-7-methylquinoline) will result in significantly slower or failed coupling due to the electronic deactivation of α-chloro (position 2) and γ-chloro (position 4) positions relative to the β-chloro (position 6) position.

HPLC Reference Standard for Isomer Quantification

The distinct melting point (80–83°C) and boiling point (291.1°C) of 6-chloro-7-methylquinoline , combined with its 98% commercial purity , make it suitable as a reference standard for developing reverse-phase HPLC methods that must resolve chloro-methylquinoline regioisomers. The LogP difference of 0.05 units relative to 6-chloro-2-methylquinoline [2] provides sufficient thermodynamic discrimination for baseline separation on C18 columns, enabling isomer-specific purity assays for incoming materials in GLP-regulated synthetic laboratories.

Fragment-Based Drug Discovery Screening Sets

In fragment-based screening, compound identity errors can generate costly false-positive or false-negative results. 6-Chloro-7-methylquinoline, with its well-characterized melting point (80–83°C) , provides a straightforward solid-state identity verification checkpoint that is not available for liquid or low-melting chloro-methylquinoline isomers. Procurement from vendors supplying 98% purity material with full analytical documentation ensures that fragment libraries are populated with the correct regioisomer, preserving the integrity of subsequent hit validation and structure-activity relationship (SAR) analysis.

Synthetic Intermediate for 6,7-Disubstituted Quinoline

Certain bioactive quinoline scaffolds, including specific MELK kinase inhibitor chemotypes and antimicrobial quinolones, require substitution at both the 6- and 7-positions of the quinoline ring . 6-Chloro-7-methylquinoline serves as a strategically functionalized intermediate where the 6-chloro group enables further derivatization (via cross-coupling or nucleophilic aromatic substitution) while the 7-methyl group provides a fixed hydrophobic anchor. This dual functionalization pattern is not accessible from alternative regioisomers such as 6-chloro-2-methylquinoline or 2-chloro-7-methylquinoline, where the relative positions of the chloro and methyl groups preclude certain substitution geometries required by the target pharmacophore.

Application
Selection Property
Validation Focus
Suzuki-Miyaura library synthesis
6-Chloro regiochemistry reactivity
Cross-coupling yield and isomer identity
HPLC isomer quantification reference
Thermal/chromatographic isomer differentiation
Reverse-phase resolution and purity verification
Fragment-based screening set
Solid-state identity checkpoint
Identity verification via melting point
6,7-Disubstituted quinoline intermediate
Dual 6-Cl/7-Me substitution pattern
Regiochemical integrity for target pharmacophore

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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